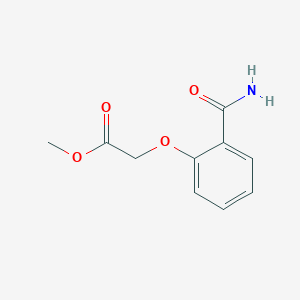

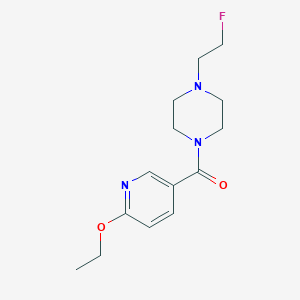

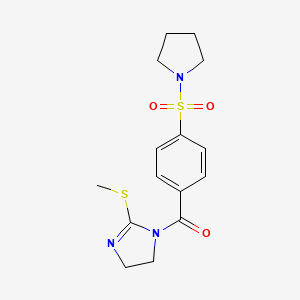

Methyl 2-(2-carbamoylphenoxy)acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“Methyl 2-(2-carbamoylphenoxy)acetate” is a chemical compound . It is an intermediate product used in pharmaceutical research and development .

Synthesis Analysis

The synthesis of similar compounds has been described in the literature. For instance, ionic liquids containing the (4-chloro-2-methylphenoxy)acetate anion and domiphen derived phenoxyethylammonium cation were synthesized . Another study reported a four-step synthesis towards novel (E)-5-(methoxyimino)-3,5-dihydrobenzo[e][1,2]oxazepin-4(1H)-one antifungals, where a commercially available pesticide and pharmacology intermediate, (E)-methyl 2-(2-(bromomethyl)phenyl)-2-(methoxyimino)acetate, was used as the starting material .Molecular Structure Analysis

The molecular structure of “Methyl 2-(2-carbamoylphenoxy)acetate” can be found in various chemical databases .Physical And Chemical Properties Analysis

The physical and chemical properties of “Methyl 2-(2-carbamoylphenoxy)acetate” can be found in various chemical databases .Applications De Recherche Scientifique

Anaerobic Ether Cleavage

Methyl 2-(2-carbamoylphenoxy)acetate has been studied for its role in the anaerobic cleavage of ethers. Specifically, 2-Phenoxyethanol, a related compound, is converted into phenol and acetate by certain anaerobic bacteria. This process involves the oxidation of acetaldehyde, a product of biodegradation, and has been studied using NMR analysis of various substrates, including 2-phenoxyethanol derivatives (Speranza et al., 2002).

Organic Synthesis

In the field of organic chemistry, methyl 2-(2-carbamoylphenoxy)acetate-related compounds have been synthesized through processes like acetoxylation. For instance, 1-Carbamoyl-2-oxopropyl acetate derivatives have been synthesized with excellent yields and good substrate scope, highlighting the compound's utility in organic synthesis (Liu, Chen, Zhang, & Zhu, 2011).

Crystal Structure Analysis

The crystal structure of compounds related to methyl 2-(2-carbamoylphenoxy)acetate has been analyzed to understand their molecular formation and properties. For example, the crystal structure of methyl 2-[5-(2-hydroxyphenyl)-2H-tetrazol-2-yl]acetate, a similar compound, was determined to understand its formation process and isomeric products (Lee, Ryu, & Lee, 2017).

Modifications in Biological Systems

Methyl 2-(2-carbamoylphenoxy)acetate is structurally related to methylcarbamate insecticides, which undergo various modifications like hydrolysis, oxidation, and conjugation in biological systems. These modifications result in different products, highlighting the compound's biological activity and metabolism (Knaak, 1971).

Polymerisation of Epoxy Resins

Research has explored the reaction mechanism between compounds like 1-ethyl-3-methylimidazolium acetate and epoxy resins, which is relevant to understanding the polymerization process initiated by ionic liquids. This research can indirectly relate to the behavior of methyl 2-(2-carbamoylphenoxy)acetate in similar chemical environments (Binks, Cavalli, Henningsen, Howlin, & Hamerton, 2018).

Orientations Futures

Propriétés

IUPAC Name |

methyl 2-(2-carbamoylphenoxy)acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO4/c1-14-9(12)6-15-8-5-3-2-4-7(8)10(11)13/h2-5H,6H2,1H3,(H2,11,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUIIPYHNEPTKMR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)COC1=CC=CC=C1C(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-(2-carbamoylphenoxy)acetate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[[1-[(3,4-Difluorophenyl)methyl]piperidin-4-yl]methyl]-7-fluoroquinazolin-4-one](/img/structure/B2688901.png)

![2-(4-chlorophenoxy)-N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2688902.png)

![5-chloro-2-[(2-phenoxyethyl)sulfanyl]-1H-1,3-benzodiazole](/img/structure/B2688905.png)

![Ethyl 3-bromo-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2688918.png)

![(2Z)-4-{[3-(methoxycarbonyl)-5-propylthiophen-2-yl]amino}-4-oxobut-2-enoic acid](/img/structure/B2688920.png)